2-(3-Chlorophenyl)succinic acid
Overview
Description
2-(3-Chlorophenyl)succinic acid is a chemical compound with the CAS Number: 66041-28-9 and a molecular weight of 228.63 . It is a white to yellow solid at room temperature .
Synthesis Analysis
The synthesis of succinic acid derivatives has been a topic of interest in recent years . For instance, succinic acid can be esterified with ethanol through a consecutive reaction to yield diethyl succinate . The optimal reaction mass ratio of succinic acid to urea was found to be 2:1 .Molecular Structure Analysis
The molecular structure of 2-(3-Chlorophenyl)succinic acid can be represented by the linear formula C10H9ClO4 . The structure of succinic acid can be readily controlled with the supersaturation rate .Chemical Reactions Analysis
Succinic acid is an essential component of the Krebs or citric acid cycle and serves as an electron donor in the production of fumaric acid and FADH2 . It has been shown to be a good “natural” antibiotic because of its relative acidic or caustic nature .Physical And Chemical Properties Analysis
2-(3-Chlorophenyl)succinic acid is a white to yellow solid at room temperature . It has a molecular weight of 228.63 .Scientific Research Applications
Enantioseparation in Countercurrent Chromatography
2-(4-chlorophenyl)succinic acid, a compound similar to 2-(3-chlorophenyl)succinic acid, was enantioseparated using countercurrent chromatography. Hydroxypropyl-β-cyclodextrin served as the chiral selector in a specialized solvent system, showcasing a potential application in chiral drug synthesis and pharmaceutical research (Yang Jin et al., 2020).
Analysis in Herbicide Formulations
The methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid, a related compound, was quantitatively determined in herbicide formulations. This indicates potential applications in agricultural chemistry and environmental monitoring (P. Výboh et al., 1972).
Role in Biotechnology and Industrial Applications
Succinic acid, closely related to 2-(3-chlorophenyl)succinic acid, is a key precursor in the food, pharmaceutical, and chemical industries. Its production from renewable resources has been extensively studied, highlighting its importance in sustainable development and green chemistry (M. Jiang et al., 2017).
Bio-Based Production of Succinic Acid
Metabolic engineering strategies have been applied to produce succinic acid, a compound structurally related to 2-(3-chlorophenyl)succinic acid, using various microorganisms. This illustrates its significance in bio-based chemical production and industrial biotechnology (J. Ahn et al., 2016).
Decomposition in Environmental Science
Studies on the decomposition of 2-chlorophenol (related to 2-(3-chlorophenyl)succinic acid) using three-phase fluidized bed packed with specific particle electrodes show applications in environmental remediation and waste treatment technologies (C. Jianmeng, 2008).
Biotechnology of Succinic Acid Production
The production of succinic acid, related to 2-(3-chlorophenyl)succinic acid, highlights its role in biotechnology. Its use in food, pharmaceuticals, and biodegradable plastics shows its versatility in various industrial applications (J. Zeikus et al., 1999).
Use in Polymer Chemistry
Succinic acid, a precursor to 2-(3-chlorophenyl)succinic acid, has been used to synthesize aromatic monomers and copolyesters, demonstrating applications in polymer science and materials engineering (Gabriel N. Short et al., 2018).
Aqueous Oxidation in Chemical Industry
The conversion of biomass-based 2-furaldehyde to succinic acid, akin to 2-(3-chlorophenyl)succinic acid, using Amberlyst-15 highlights a greener approach in the chemical industry for renewable building block chemicals production (H. Choudhary et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-chlorophenyl)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPCJGJSIKKQND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496312 | |
Record name | 2-(3-Chlorophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)succinic acid | |
CAS RN |
66041-28-9 | |
Record name | 2-(3-Chlorophenyl)butanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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